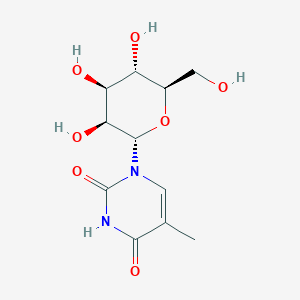![molecular formula C18H18N4S2 B12840312 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes two benzo[d]thiazole rings connected via a hydrazine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine typically involves the condensation of 3-ethylbenzo[d]thiazol-2(3H)-ylidene with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzo[d]thiazole rings can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazine derivatives.
Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine can be compared with other benzo[d]thiazole derivatives, such as:
3-Ethylbenzo[d]thiazol-2(3H)-imine: Similar in structure but lacks the hydrazine linkage, resulting in different chemical and biological properties.
2-Aminobenzo[d]thiazole: Contains an amino group instead of the hydrazine linkage, leading to different reactivity and applications.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives, including this compound.
The uniqueness of this compound lies in its dual benzo[d]thiazole rings connected via a hydrazine linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C18H18N4S2 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(Z)-3-ethyl-N-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C18H18N4S2/c1-3-21-13-9-5-7-11-15(13)23-17(21)19-20-18-22(4-2)14-10-6-8-12-16(14)24-18/h5-12H,3-4H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
CPOBTYJRKAJERX-CLFAGFIQSA-N |
Isomerische SMILES |
CCN1/C(=N/N=C/2\SC3=CC=CC=C3N2CC)/SC4=CC=CC=C14 |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)





![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)



![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
